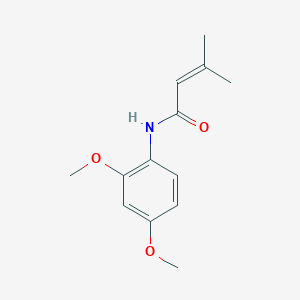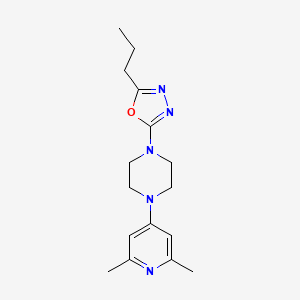
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide, also known as DMBA, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer research. DMBA is a member of the amide family and is known for its ability to induce tumors in experimental animals.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide acts as a carcinogen by inducing DNA damage and mutations in cells. The compound is metabolized by cytochrome P450 enzymes, which convert it to a reactive intermediate that can bind to DNA and cause damage. This damage can lead to mutations, which can result in the development of cancer.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce tumors, N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide has been shown to cause oxidative stress, inflammation, and immune system dysfunction. It has also been linked to changes in hormonal regulation and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide in lab experiments is its ability to induce tumors in a relatively short period of time. This allows researchers to study the effects of potential cancer treatments in a more timely manner. However, there are also limitations to using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural carcinogens. Additionally, the use of N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide in animal studies raises ethical concerns related to animal welfare.
Zukünftige Richtungen
There are several potential future directions for research related to N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide. One area of interest is the development of new cancer treatments that target the mechanisms of carcinogenesis induced by N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide. Another potential direction is the investigation of the effects of environmental toxins on cancer development, using N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide as a model compound. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide and its metabolites.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide can be synthesized through a multistep process starting with the reaction of 2,4-dimethoxybenzaldehyde with methyl vinyl ketone, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained by reacting the resulting compound with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide is commonly used in experimental animal studies to induce tumors, particularly in the mammary gland. This compound is useful in studying the mechanisms of carcinogenesis and the effects of potential cancer treatments. N-(2,4-dimethoxyphenyl)-3-methyl-2-butenamide has also been used in studies related to DNA damage and repair, as well as in investigations of the effects of environmental toxins on cancer development.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-13(15)14-11-6-5-10(16-3)8-12(11)17-4/h5-8H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBXAHATMWOJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-enoic acid, amide, 3-methyl-N-(2,4-dimethoxyphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5680526.png)
![N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)
![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)

![2-(2-methoxyethyl)-9-[(5-methylpyrazin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680550.png)


![2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5680580.png)
![5-(dimethylamino)-2-{2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5680585.png)
![2-(2-methoxyethyl)-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5680592.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)


